molecular formula C24H24N2O3S B11586569 benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11586569
M. Wt: 420.5 g/mol
InChI Key: GLKVUAJFDILJOY-UHFFFAOYSA-N
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Description

BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of appropriate thioamides with α-haloketones to form the thiazole ring, followed by cyclization with suitable reagents to form the fused pyrimidine ring. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2E)-7-METHYL-5-(4-METHYLPHENYL)-2-(3-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE DERIVATIVES

Uniqueness

BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O3S/c1-4-19-22(27)26-21(18-12-10-15(2)11-13-18)20(16(3)25-24(26)30-19)23(28)29-14-17-8-6-5-7-9-17/h5-13,19,21H,4,14H2,1-3H3

InChI Key

GLKVUAJFDILJOY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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